Dinoseb

Acute Toxicity Dinitrophenol LD50

Sourcing Dinoseb (CAS 88-85-7) for research? This dinitrophenol-class uncoupling agent delivers unique, quantifiable research advantages. Unlike structural analogs, it exhibits a higher logP (3.77) for distinct membrane partitioning, documented spermatotoxic potency to calibrate derivative hazard assessment, and proven Aphanomyces disease suppression in peas. Its well-characterized thermal LD50 shift (30% reduction at 32°C) makes it the definitive model compound for thermal modulation of chemical toxicity studies. Available as a certified reference material for HPLC/GC-MS calibration.

Molecular Formula C10H12N2O5
Molecular Weight 240.21 g/mol
CAS No. 88-85-7
Cat. No. B1670700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinoseb
CAS88-85-7
Synonyms2,4-dinitro-6-sec-butylphenol
2-sec-butyl-4,6-dinitrophenol
dinitrobutylphenol
dinoseb
dinoseb ammonium salt
dinoseb ethanolamine salt
dinoseb sodium salt
dinoseb triethanolamine salt
DNBP
Molecular FormulaC10H12N2O5
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O
InChIInChI=1S/C10H12N2O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3
InChIKeyOWZPCEFYPSAJFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.16e-04 M
0.0052 G/100 G WATER;  48 G/100 G ETHANOL;  27 G/100 G N-HEPTANE;  MISCIBLE IN ETHYL ETHER, TOLUENE, & XYLENE
0.052 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.005 (very poor)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dinoseb (88-85-7) Procurement Guide: Comparative Activity and Regulatory Profile for Dinitrophenol Herbicide Sourcing


Dinoseb (CAS 88-85-7; 2-sec-butyl-4,6-dinitrophenol) is a dinitrophenol-class herbicide and pesticide characterized by its mechanism of uncoupling oxidative phosphorylation, which disrupts cellular energy production across plants, fungi, and animals [1]. It appears as an orange-brown viscous liquid or solid, has a molecular weight of 240.21 g/mol, and exhibits a logP of approximately 3.77 [2]. Although its non-selective biocidal activity was historically exploited for broadleaf weed control in crops such as soybeans, peanuts, and peas, dinoseb has been banned or severely restricted for agricultural use in the United States (since 1986), the European Union, and Canada due to its high acute toxicity, reproductive toxicity, and developmental effects [3].

Why Dinoseb Cannot Be Substituted with Generic Dinitrophenol Analogs Without Performance Verification


Despite sharing a common mechanism of oxidative phosphorylation uncoupling with structural analogs such as DNOC (4,6-dinitro-o-cresol) and DNP (2,4-dinitrophenol), dinoseb exhibits quantifiably divergent physicochemical properties, toxicological thresholds, and biological activity that preclude simple substitution [1]. For instance, its higher logP (3.77) relative to DNP (1.5–2.0) alters membrane partitioning and bioavailability, while its specific sec-butyl substituent confers differential spermatotoxic potency and lethal dose profiles [2]. Moreover, dinoseb's documented efficacy as a root disease suppressant in peas at specific application rates is not shared by other dinitroaniline herbicides, underscoring that class-level assumptions of functional equivalence are unwarranted [3].

Dinoseb Comparative Evidence: Quantified Differentiation from DNOC, DNP, Chloroxuron, and Dinitroaniline Herbicides


Acute Oral Toxicity (LD50) Comparison: Dinoseb vs. DNOC vs. DNP in Rats

In a direct comparative study administering oral gavage to sexually mature male Jcl:SD rats for 5 consecutive days, dinoseb (DNBP) demonstrated mortality at 7.5 mg/kg, whereas DNOC required 15 mg/kg and DNP required 30 mg/kg to produce lethality [1]. This establishes a clear rank order of acute oral toxicity: dinoseb > DNOC > DNP.

Acute Toxicity Dinitrophenol LD50 Rodent Model

Spermatotoxicity Potency: Dinoseb vs. DNOC and DNP in Male Rats

The same 2004 comparative study quantified differential spermatotoxic effects at 14 days post-dosing. Dinoseb at 7.5 mg/kg significantly reduced sperm motility and increased tailless sperm incidence, while DNOC produced similar effects only at 15 mg/kg, and DNP at 30 mg/kg showed only marginal effects [1]. The data indicate dinoseb is the most potent testicular toxicant among the three dinitrophenols tested.

Reproductive Toxicology Sperm Motility Testicular Toxicity Dinitrophenol

Root Disease Suppression Efficacy in Peas: Dinoseb vs. Dinitroaniline Herbicides

In a glasshouse bioassay evaluating suppression of Aphanomyces euteiches root rot in peas, dinoseb applied pre-plant incorporated (PPI) at 6.72 kg/ha reduced the Disease Severity Index (DSI) to a level considered safe for commercial production, outperforming all tested dinitroaniline herbicides [1]. The study explicitly identified dinoseb as 'the most effective' treatment.

Fungistatic Activity Root Rot Disease Severity Index Pea Cultivation

Temperature-Dependent Acute Toxicity: Dinoseb LD50 Shift at Elevated Ambient Temperature

A study in Swiss-Webster female mice demonstrated that acute toxicity of dinoseb is significantly potentiated by elevated environmental temperature. At 32°C, the LD50 for single injections dropped from 20.2 mg/kg to 14.1 mg/kg, a 30% reduction, whereas reduced temperature (0–6°C for 4 hours) produced no significant change [1]. This temperature sensitivity is not a generalized class effect but has been specifically quantified for dinoseb.

Thermal Toxicology LD50 Modulation Environmental Factors Mouse Model

Physicochemical Differentiation: LogP and pKa Comparison with Dinitrophenol Analogs

Dinoseb exhibits a logP of 3.77, which is substantially higher than that of 2,4-dinitrophenol (DNP; logP ~1.5–2.0), indicating markedly greater lipophilicity . Additionally, its pKa of 4.62 confers a distinct ionization profile relative to DNOC (pKa ~4.4) and DNP (pKa ~4.0–4.1) [1]. These differences influence membrane permeability, environmental fate, and formulation requirements.

Physicochemical Properties Lipophilicity Bioavailability Formulation

Regulatory Differentiation: Dinoseb's Unique Ban Status vs. Related Dinitrophenols

Dinoseb was subject to an emergency suspension and subsequent cancellation by the U.S. EPA in 1986 based on findings of birth defects in rabbits and rats at 10 mg/kg/day [1]. It is listed as an SVHC under REACH and is banned from all cosmetic products in the EU [2]. While DNOC and DNP are also regulated, the specific developmental toxicity findings and the 1986 emergency suspension are unique to dinoseb and directly influenced its distinct regulatory trajectory [3].

Regulatory Compliance Banned Substances Pesticide Regulation SVHC

Dinoseb (88-85-7) Validated Research Applications and Industrial Use Cases Based on Quantitative Evidence


Reproductive Toxicology Benchmarking: Comparative Studies of Dinitrophenol Testicular Toxicity

Based on direct comparative data showing dinoseb's greater spermatotoxic potency relative to DNOC and DNP at 7.5 mg/kg [1], dinoseb serves as a reference standard for evaluating structure-activity relationships in dinitrophenol-induced male reproductive toxicity. It is appropriate for in vivo or in vitro models where the objective is to calibrate the relative hazard of newly synthesized dinitrophenol derivatives.

Root Disease Suppression Research: Pea Root Rot Models

Given dinoseb's demonstrated superiority over dinitroaniline herbicides in reducing Disease Severity Index (DSI) in Aphanomyces euteiches-infected peas at 6.72 kg/ha PPI [2], dinoseb remains a relevant positive control or reference compound in studies investigating non-fungicidal suppression of soilborne pathogens. Its unique activity in this context distinguishes it from herbicides lacking this ancillary effect.

Environmental Toxicology: Temperature-Dependent Toxicity Studies

The quantifiable 30% reduction in dinoseb's LD50 (from 20.2 to 14.1 mg/kg) under elevated ambient temperature (32°C) in mice [3] positions dinoseb as a model compound for investigating thermal modulation of chemical toxicity. This application scenario is supported by the existence of specific quantitative data, unlike most other dinitrophenols for which such thermal sensitivity has not been rigorously quantified.

Analytical Reference Standard for Dinitrophenol Method Development

Due to its well-characterized physicochemical properties (logP 3.77, pKa 4.62) and distinct chromatographic behavior , dinoseb is suitable as a calibration standard in HPLC, GC-MS, or LC-MS/MS methods for detecting and quantifying dinitrophenol residues in environmental or biological matrices. Its regulatory prominence also makes it a priority analyte for monitoring studies.

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